(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Description
The compound appears to contain a 2-azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure found in various organic compounds . The “2,2-dioxido” suggests the presence of two oxygen atoms, possibly in the form of a peroxide or a dioxolane ring. The “pyridin-3-yl” indicates a pyridine ring, a common aromatic heterocycle in organic chemistry.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds such as 2-azabicyclo[2.2.1]heptanes have been shown to undergo Wagner-Meerwein rearrangement under the action of halogens .Scientific Research Applications
Synthetic Chemistry Applications
This compound, characterized by its azabicyclo[2.2.1]heptane core, plays a crucial role in synthetic chemistry, offering a versatile scaffold for the development of various chemical entities. For instance, azabicyclo[3.2.0]heptan-7-ones, which share a similar bicyclic structure, have been synthesized from pyrrole, demonstrating the compound's utility in constructing complex chemical architectures (Gilchrist, Lemos, & Ottaway, 1997). Similarly, monocyclic 1,4-dihetero seven-membered ring compounds, relevant to pharmaceutical development, can be synthesized using thermal valence bond isomerization of tricycloheptane systems (Kurita, Iwata, Sakai, & Tsuchiya, 1985).
Development of Pharmacologically Active Products
Azabicyclo[3.1.0]hexane-1-ols, closely related to the query compound, have been utilized as frameworks for the asymmetric synthesis of biologically active compounds, showcasing the compound's significance in medicinal chemistry for creating pharmacologically active molecules (Jida, Guillot, & Ollivier, 2007).
Applications in Organocatalysis
The compound's structural features enable applications in catalysis, such as in organocatalytic reactions where constrained beta-proline analogues, sharing a resemblance with the azabicyclo[2.2.1]heptane core, influence the outcome of aldol reactions. This demonstrates the compound's utility in enhancing selectivity and efficiency in synthetic organic reactions (Armstrong, Bhonoah, & White, 2009).
Novel Synthesis Pathways
Research has also explored novel pathways for synthesizing related structures, such as the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, highlighting innovative approaches to constructing beta-lactam antibiotics' core skeletons, which are critical in developing new antimicrobial agents (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Properties
IUPAC Name |
(E)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-13(4-3-10-2-1-5-14-7-10)15-8-12-6-11(15)9-19(12,17)18/h1-5,7,11-12H,6,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAMXBCDPBTXEP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)/C=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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